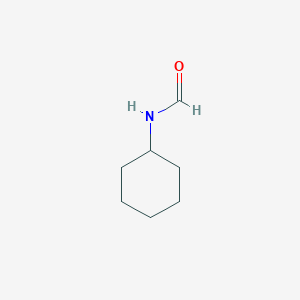

N-Cyclohexylformamide

Vue d'ensemble

Description

N-Cyclohexylméthanamide est un composé organique de formule chimique C₇H₁₃NO. Il appartient à la classe des amides d’acides carboxyliques secondaires, caractérisés par la présence d’un groupe formamide lié à un cycle cyclohexane . Ce composé est connu pour ses applications dans divers domaines, notamment la chimie, la biologie et l’industrie.

Méthodes De Préparation

N-Cyclohexylméthanamide peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la réaction de la cyclohexanone avec le formamide dans des conditions de réaction appropriées . Cette réaction nécessite généralement un rapport molaire spécifique des réactifs et des conditions de température et de pression contrôlées pour produire du N-cyclohexylméthanamide. Les méthodes de production industrielle peuvent impliquer l’utilisation de catalyseurs et de paramètres de réaction optimisés pour améliorer le rendement et l’efficacité .

Analyse Des Réactions Chimiques

N-Cyclohexylméthanamide subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Par exemple, il peut être oxydé pour former du cyclohexyl isocyanure en utilisant des agents déshydratants tels que le phosgène en présence d’une amine tertiaire . Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et des catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

N-Cyclohexylméthanamide a plusieurs applications de recherche scientifique. En chimie, il est utilisé comme intermédiaire dans la synthèse de divers composés organiques . En biologie, il est étudié pour ses interactions avec les enzymes, telles que l’alcool déshydrogénase hépatique, où il forme un complexe avec le NADH . Ce composé est également utilisé dans la synthèse de dérivés pour la recherche et le développement pharmaceutiques . De plus, il a des applications dans l’industrie électronique en tant que solvant pour les polymères conducteurs et les électrodes flexibles .

Applications De Recherche Scientifique

Biochemical Applications

Enzyme Metabolism Studies

N-Cyclohexylformamide has been utilized in enzyme metabolism studies, particularly involving isonitrile hydratases. Research has shown that Arthrobacter pascens F164 can metabolize this compound through specific enzymatic pathways. This compound serves as a substrate for studying the activity of isonitrile hydratases, which convert isonitriles to corresponding N-substituted formamides . The ability to track the formation of this compound provides insights into microbial metabolism and enzyme specificity.

Electric Field Probing in Enzymes

Recent studies have employed this compound as a probe to map electric fields in enzyme active sites. Researchers at Stanford University modified NCHF with deuterium to enhance its detectability within protein environments. This approach allowed for the measurement of electric field orientations at the active site of liver alcohol dehydrogenase, revealing critical details about the electrostatic environment that facilitates enzymatic reactions . Such insights are crucial for understanding enzyme catalysis and designing more effective biocatalysts.

Organic Synthesis Applications

Reactions Involving Formamides

this compound is being explored as a reagent in various organic synthesis reactions. For instance, it has been used in carbamoylation reactions involving nitrogenated heterocycles and olefins. The direct photoinduced carbamoylation process demonstrates how NCHF can serve as a valuable building block in synthesizing complex organic molecules . This application highlights its potential utility in pharmaceutical chemistry and materials science.

Catalytic Transformations

this compound has also been investigated for its role in catalytic transformations, particularly in the decarbonylation and dehydrogenation processes. These reactions are significant for converting formamides to isocyanates, which are important intermediates in organic synthesis . The study of these transformations contributes to the development of more efficient synthetic routes for producing valuable chemical compounds.

Environmental Applications

Microbial Degradation Studies

The degradation pathways of this compound have been studied to understand its environmental fate. Research indicates that certain microbial strains can degrade this compound, which is significant for bioremediation efforts aimed at reducing environmental pollutants . Understanding the metabolic pathways involved can lead to improved strategies for managing chemical waste and enhancing biodegradation processes.

Data Summary

The following table summarizes key findings related to the applications of this compound:

Mécanisme D'action

Le mécanisme d’action de N-cyclohexylméthanamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il se lie au complexe de l’alcool déshydrogénase hépatique avec le NADH, ressemblant au complexe de Michaelis pour la réduction d’aldéhyde catalysée par l’enzyme . Cette interaction est cruciale pour comprendre les effets du composé sur l’activité enzymatique et ses applications thérapeutiques potentielles.

Comparaison Avec Des Composés Similaires

N-Cyclohexylméthanamide peut être comparé à d’autres composés similaires, tels que le formamide et le N-méthylformamide. Bien que tous ces composés appartiennent à la classe des formamides, N-cyclohexylméthanamide est unique en raison de la présence d’un cycle cyclohexane, qui confère des propriétés chimiques et physiques distinctes . Cette différence structurelle influence sa réactivité, sa solubilité et ses interactions avec les molécules biologiques.

Références

Activité Biologique

N-Cyclohexylformamide (CXF), a member of the formamide class, has garnered attention for its biological activity, particularly in relation to enzyme inhibition and metabolic processes. This article synthesizes various research findings on CXF, detailing its interactions with biological systems, mechanisms of action, and potential applications.

This compound has the chemical formula and a molecular weight of approximately 127.18 g/mol. It is characterized by a cyclohexane ring substituted with a formamido group. The compound is known for its role as a substrate and inhibitor in enzymatic reactions, particularly involving alcohol dehydrogenases.

Inhibition of Alcohol Dehydrogenase

Research indicates that CXF acts as an uncompetitive inhibitor of liver alcohol dehydrogenase (ADH). It binds to the enzyme-NADH complex, mimicking the Michaelis complex for aldehyde reduction. This interaction is significant because it suggests that CXF can modulate ethanol metabolism, potentially leading to reduced production of toxic metabolites during alcohol consumption.

- Binding Affinity : CXF demonstrates a low inhibition constant (), indicating strong binding affinity to the enzyme compared to other amides studied .

Structural Insights

The binding mode of CXF involves interactions with the catalytic zinc ion in ADH, forming hydrogen bonds with specific amino acid residues (e.g., Ser48). X-ray crystallography studies have elucidated these interactions, revealing how structural features of CXF contribute to its inhibitory effects on ADH .

Biological Activity Summary

| Property | Measurement |

|---|---|

| Chemical Formula | |

| Molecular Weight | 127.18 g/mol |

| Inhibition Constant () | 0.0087 mM |

| Mechanism | Uncompetitive inhibitor |

| Target Enzyme | Alcohol dehydrogenase |

Case Studies and Research Findings

- Alcohol Metabolism Studies :

- Microbial Metabolism :

- Toxicological Assessments :

Potential Applications

Given its inhibitory effects on alcohol dehydrogenase and its metabolic pathways, this compound may have several applications:

- Therapeutic Use : As a potential agent for managing alcohol-related disorders by modulating ethanol metabolism.

- Biotechnological Applications : In microbial processes where formamides are utilized for bioconversion or synthesis of other compounds.

- Research Tool : For studying enzyme kinetics and mechanisms involving alcohol dehydrogenases.

Propriétés

IUPAC Name |

N-cyclohexylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c9-6-8-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGXDLRCJNEEGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227416 | |

| Record name | N-Cyclohexylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Alfa Aesar MSDS] | |

| Record name | N-Cyclohexylformamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

766-93-8 | |

| Record name | Cyclohexylformamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylformamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03559 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-Cyclohexylformamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cyclohexylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cyclohexylformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYLFORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2CFE4SDT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: N-Cyclohexylformamide acts as an uncompetitive inhibitor of horse liver ADH. [, ] It binds to the enzyme-NADH complex, mimicking the Michaelis complex of aldehyde reduction. [, ] Structurally, the carbonyl oxygen of this compound interacts with the catalytic zinc and forms a hydrogen bond with the hydroxyl group of Ser48 in the enzyme's active site. [, ] The cyclohexyl ring optimizes binding through hydrophobic interactions with surrounding residues. [] This binding prevents the enzyme from converting alcohols to aldehydes, effectively inhibiting its activity. []

ANone: While the provided research papers focus on this compound's interactions with enzymes and its role as an inhibitor, they don't delve into detailed spectroscopic data. For comprehensive structural information, refer to chemical databases like PubChem or ChemSpider.

A: Research suggests that increased sEH activity contributes to hypertension by degrading antihypertensive epoxyeicosatrienoic acids (EETs). [] While N-Cyclohexyl-N-dodecyl urea (NCND), an sEH inhibitor, demonstrated antihypertensive effects in a rat model of angiotensin II-induced hypertension, this compound, a potential metabolite of NCND, did not exhibit similar effects. [] This finding suggests that this compound itself might not be the active component responsible for NCND's antihypertensive action. []

A: The reaction between this compound and bis(trifluoromethyl) ketene leads to the formation of cyclohexyl isonitrile and bis(trifluoromethyl) pyruvic acid cyclohexylamide. [] While the provided abstract lacks details about the reaction mechanism and significance, it highlights a chemical transformation involving this compound, potentially contributing to understanding its reactivity.

A: this compound, alongside other silylamides like N-cyclohexyl(triphenylsilyl)methaneamide and N,N-dimethyl(trimethylsilyl)methaneamide, offers a novel, base-free method for protecting alcohols. [] Under heating or acid catalysis, these silylamides react with alcohols to yield silyl ethers, effectively protecting the alcohol group. [] This method is advantageous due to its high yields, good selectivity, and the formation of easily removable byproducts like this compound or N,N-dimethylformamide. []

A: While the provided abstracts don't directly mention computational studies on this compound, its interaction with horse liver ADH has been investigated using X-ray crystallography and compared with other amides. [, ] These structural studies provide valuable insights into the binding mode and molecular interactions of this compound with its target. [, ] Further computational studies, such as molecular docking or molecular dynamics simulations, could provide a more detailed understanding of the binding energetics and dynamics.

A: Studies on this compound and various N-alkyl amides reveal crucial SAR insights regarding alcohol dehydrogenase inhibition. [] Replacing the cyclohexyl ring with smaller alkyl groups, like propyl or a five-membered lactam ring, reduces inhibitory potency. [] This observation suggests that the cyclohexyl ring's size and hydrophobicity are crucial for optimal binding within the enzyme's hydrophobic pocket. [] Additionally, modifications to the formamide group, such as replacing it with other functional groups, could provide further insights into the SAR and potentially lead to the discovery of more potent and selective inhibitors. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.